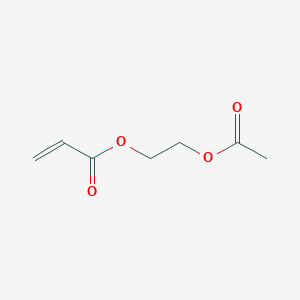
Phenoxathiin, 2,4,8-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiin, 2,4,8-trichloro- is a derivative of phenoxathiin, a sulfur-containing heterocyclic compound. Phenoxathiin itself is known for its applications in various fields, including pharmaceuticals and materials science. The addition of chlorine atoms at positions 2, 4, and 8 enhances its chemical properties, making it a compound of interest for further research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenoxathiin, 2,4,8-trichloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of phenoxathiin, 2,4,8-trichloro- often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxathiin, 2,4,8-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenoxathiin structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxathiin.
Substitution: Various substituted phenoxathiin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenoxathiin, 2,4,8-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of phenoxathiin, 2,4,8-trichloro- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Phenoxathiin, 2,4,8-trichloro- can be compared with other chlorinated derivatives of phenoxathiin and similar sulfur-containing heterocycles:
Phenoxathiin: The parent compound without chlorine atoms.
Phenothiazine: A structurally similar compound with nitrogen instead of oxygen.
Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.
Phenoxathiin, 2,4,8-trichloro- is unique due to the specific positioning of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
56348-78-8 |
|---|---|
Fórmula molecular |
C12H5Cl3OS |
Peso molecular |
303.6 g/mol |
Nombre IUPAC |
2,4,8-trichlorophenoxathiine |
InChI |
InChI=1S/C12H5Cl3OS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5H |
Clave InChI |
HMRFXMBURZXZIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC3=C(O2)C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
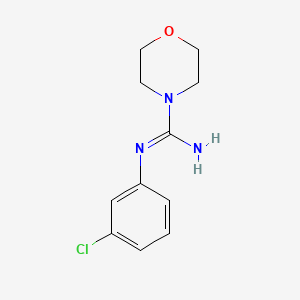
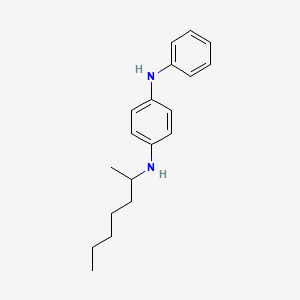
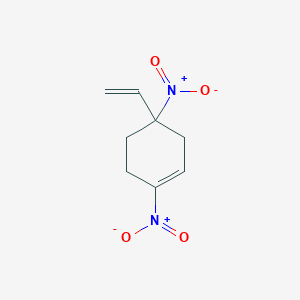
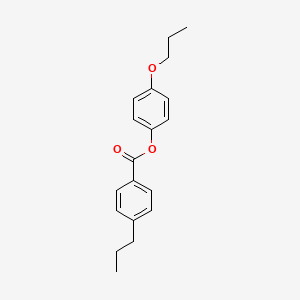
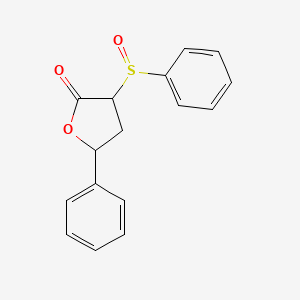
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
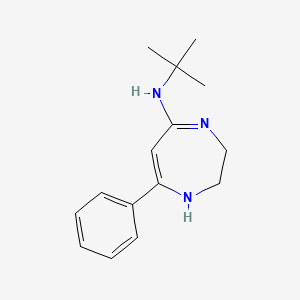
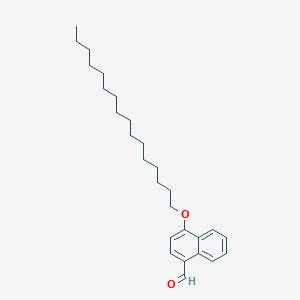
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)



